Cas no 2092466-06-1 (3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one)

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a specialized organic compound featuring a piperidine core substituted with a 1,1-difluoroethyl group and an aminopropanone moiety. Its unique structure combines a fluorinated alkyl group with a ketone and amine functionality, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoroethyl group enhances metabolic stability and lipophilicity, while the amino and carbonyl groups provide versatile reactivity for further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering potential applications in drug discovery. Its well-defined stereochemistry and purity ensure consistent performance in synthetic applications.
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one structure
2092466-06-1 structure
Product name:3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
CAS No:2092466-06-1
MF:C10H18F2N2O
MW:220.259529590607
CID:4775075

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
    • 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
    • Inchi: 1S/C10H18F2N2O/c1-10(11,12)8-3-2-6-14(7-8)9(15)4-5-13/h8H,2-7,13H2,1H3
    • InChI Key: XSEZCXNDMWWQBW-UHFFFAOYSA-N
    • SMILES: FC(C)(C1CN(C(CCN)=O)CCC1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 234
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.3

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6340-0.5g
3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1 95%+
0.5g
$380.0 2023-09-05
Life Chemicals
F1907-6340-5g
3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1 95%+
5g
$1203.0 2023-09-05
Life Chemicals
F1907-6340-1g
3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1 95%+
1g
$401.0 2023-09-05
Life Chemicals
F1907-6340-2.5g
3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1 95%+
2.5g
$802.0 2023-09-05
TRC
A224856-500mg
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1
500mg
$ 365.00 2022-06-08
TRC
A224856-1g
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-6340-10g
3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1 95%+
10g
$1684.0 2023-09-05
Life Chemicals
F1907-6340-0.25g
3-amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1 95%+
0.25g
$361.0 2023-09-05
TRC
A224856-100mg
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
2092466-06-1
100mg
$ 95.00 2022-06-08

Additional information on 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one: A Comprehensive Overview

3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one, also known by its CAS registry number CAS No. 2092466-06-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development.

The molecular structure of 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one consists of a piperidine ring substituted with a 3-(difluoroethyl) group and an amino-propanone moiety. The presence of the difluoroethyl group introduces interesting electronic and steric properties, which can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of bioactive molecules.

One of the key areas of research involving this compound is its potential as a building block in the synthesis of more complex molecules with therapeutic applications. For instance, the amino group can serve as a site for further functionalization, enabling the creation of bioisosteres or prodrugs with enhanced efficacy and reduced toxicity. This versatility underscores the importance of understanding the synthetic routes and reaction mechanisms associated with this compound.

From a synthetic perspective, the preparation of CAS No. 2092466-06-1 involves multi-step reactions that highlight the principles of modern organic chemistry. The synthesis typically begins with the formation of the piperidine ring, followed by substitution reactions to introduce the difluoroethyl group and subsequent modifications to install the amino-propanone functionality. These steps require careful optimization to ensure high yields and purity, which are critical for downstream applications.

In terms of physical properties, this compound exhibits a melting point that is consistent with its molecular weight and degree of unsaturation. Its solubility characteristics are also being investigated to better understand its behavior in various solvents and biological media. Such information is invaluable for determining its suitability as an active pharmaceutical ingredient or as a component in drug delivery systems.

The biological evaluation of 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is another area that has seen significant progress in recent years. Preclinical studies have demonstrated its ability to modulate key cellular pathways, suggesting potential applications in treating conditions such as neurodegenerative diseases or inflammatory disorders. However, further research is needed to fully elucidate its mechanism of action and safety profile.

In conclusion, CAS No. 2092466-06-1, or 3-Amino-1-(3-(difluoroethyl)piperidinyl)propanone, represents a promising lead compound in contemporary drug discovery efforts. Its unique structure, coupled with its potential for further chemical modification, positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic agents.

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